molecular formula C18H18ClN3O2 B3848683 N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide

N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848683
M. Wt: 343.8 g/mol
InChI Key: YLQFKONZTZQWDG-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide, also known as 'Linsitinib', is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) signaling pathways.

Mechanism of Action

N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide inhibits the IGF-1R and IR signaling pathways. These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the migration and invasion of cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has several advantages for lab experiments. It is a potent inhibitor of IGF-1R and IR signaling pathways, which makes it a useful tool for studying these pathways. In addition, it has been shown to enhance the efficacy of other cancer therapies, which makes it a useful tool for studying combination therapies. However, there are also limitations to using N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide in lab experiments. It has a short half-life, which makes it difficult to use in long-term studies. It also has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide. One direction is to study its potential use in combination with other cancer therapies. Another direction is to study its potential use in other diseases, such as diabetes and obesity, which are also associated with IGF-1R and IR signaling pathways. Additionally, there is a need for further studies to optimize the dosing and administration of N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide in vivo.

Scientific Research Applications

N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12(2)14-8-6-13(7-9-14)11-20-22-18(24)17(23)21-16-5-3-4-15(19)10-16/h3-12H,1-2H3,(H,21,23)(H,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQFKONZTZQWDG-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide
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N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide
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N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide
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N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 5
N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(3-chlorophenyl)-2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoacetamide

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